(2S)-2,3-diaminopropan-1-ol dihydrochloride
Description
Properties
IUPAC Name |
(2S)-2,3-diaminopropan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O.2ClH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H/t3-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBUWJHUBADHSZ-QTNFYWBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87584-94-9 | |
| Record name | (2S)-2,3-diaminopropan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Aziridine Ring Opening
One of the principal synthetic strategies involves the formation and subsequent ring opening of an aziridine intermediate derived from protected amino alcohol precursors.
Aziridine Formation: Starting from N,N'-bis-carbobenzyloxy-2,3-diaminopropan-1-ol derivatives, deprotonation is used to form the aziridine ring. This step typically involves base treatment to induce intramolecular cyclization.
Ring Opening with Acetic Acid: The aziridine intermediate undergoes nucleophilic ring opening upon treatment with refluxing acetic acid, yielding an acetoxy derivative. This intermediate can be further hydrolyzed to produce the target 2,3-diamino-1-propanol structure.
Hydrolysis Step: Hydrolysis of the acetoxy intermediate is conducted using potassium carbonate in aqueous methanol, followed by extraction and purification to isolate the vicinal diamine dihydrochloride salt.
This method is noted for its stereospecificity and relatively straightforward reaction conditions, yielding high-purity products suitable for further applications.
Protection and Deprotection Strategies
The synthesis often utilizes protecting groups such as carbobenzyloxy (Cbz) to safeguard amino functionalities during intermediate steps.
Protection: Amino groups are protected as carbobenzyloxy derivatives to prevent side reactions during aziridine formation and ring opening.
Deprotection: After ring opening and functional group transformations, hydrogenolysis or acid-mediated deprotection is employed to remove protecting groups, yielding the free diamine dihydrochloride salt.
The use of protecting groups is critical to maintain stereochemical integrity and achieve selective functionalization.
Purification and Crystallization Techniques
Purification of the final product and intermediates typically involves:
Liquid-Liquid Extraction: Organic phases are washed successively with aqueous acid/base solutions and brine to remove impurities.
Drying Agents: Anhydrous sodium sulfate or magnesium sulfate is used to dry organic layers before solvent removal.
Vacuum Concentration: Rotary evaporators under reduced pressure (5-40 mm Hg) at controlled temperatures (up to 40°C) concentrate reaction mixtures to solids.
Crystallization: Final products are crystallized from solvent mixtures such as acetone/methanol to obtain white solid dihydrochloride salts with high purity.
Alternative Synthetic Routes and Reagents
Some synthetic routes involve coupling reactions with acid chlorides or carbodiimide reagents to build amide or related functionalities on the amino acid backbone, which can be further manipulated to yield the target compound.
Use of Triethylamine and Carbodiimide Coupling Agents: These reagents facilitate amide bond formation under mild conditions, often performed in dichloromethane at low temperatures (0°C to room temperature).
Sequential Washing and Extraction: Reaction mixtures are washed with hydrochloric acid, sodium bicarbonate, water, and brine to remove residual reagents and by-products before drying and concentration.
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Key Notes | Outcome |
|---|---|---|---|
| Aziridine formation | Base-mediated deprotonation (e.g., K2CO3) | Intramolecular cyclization | Aziridine intermediate |
| Ring opening | Refluxing acetic acid | Nucleophilic attack on aziridine ring | Acetoxy derivative |
| Hydrolysis | K2CO3 in aqueous methanol | Converts acetoxy to vicinal diamine | 2,3-Diamino-1-propanol |
| Protection of amino groups | Carbobenzyloxy (Cbz) groups | Prevents side reactions | Protected intermediates |
| Deprotection | Hydrogenolysis or acid treatment | Removes protecting groups | Free diamine dihydrochloride |
| Purification | Extraction, drying (Na2SO4, MgSO4), vacuum concentration | Removes impurities and solvents | Pure white solid product |
| Crystallization | Acetone/methanol mixture | Enhances purity and solid-state stability | Crystalline dihydrochloride salt |
Research Findings and Optimization Notes
The stereochemistry of the starting amino acid backbone is crucial to obtain the (2S) enantiomer of 2,3-diaminopropan-1-ol dihydrochloride with high enantiomeric excess.
Reaction temperatures are carefully controlled, often employing ice baths during reagent addition to minimize side reactions and racemization.
Multiple washing steps with acid and base solutions ensure removal of residual reagents such as triethylamine and carbodiimides, which is essential for product purity.
The use of anhydrous conditions and inert atmospheres (nitrogen purging) during coupling reactions improves yields and prevents hydrolysis of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,3-diaminopropan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Scientific Research Applications
The applications of (2S)-2,3-diaminopropan-1-ol dihydrochloride span several fields:
Organic Chemistry
- Building Block : Used as a key intermediate in the synthesis of complex organic molecules.
- Reagent : Acts as a reagent in various chemical reactions including oxidation and reduction processes .
Biochemistry
- Enzyme Studies : Employed in the investigation of enzyme mechanisms and protein interactions due to its ability to form hydrogen bonds and ionic interactions with biological macromolecules .
- Biological Activity : Exhibits potential therapeutic properties, making it a candidate for drug development .
Pharmacology
- Therapeutic Research : Investigated for its role as a precursor in synthesizing pharmaceuticals and its potential as a therapeutic agent .
- Mechanism of Action : The compound interacts with molecular targets like enzymes and proteins, influencing their activity and function .
Industrial Applications
- Specialty Chemicals Production : Utilized in the production of various specialty chemicals as an intermediate .
Case Studies and Research Findings
Research has demonstrated various applications of this compound:
- Therapeutic Potential :
- Interaction Studies :
Mechanism of Action
The mechanism of action of (2S)-2,3-diaminopropan-1-ol dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The compound shares functional similarities with other diamine-alcohol hydrochlorides but differs in carbon chain length, substituent groups, and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Molecular Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|
| (2S)-2,3-Diaminopropan-1-ol dihydrochloride | C₃H₁₂Cl₂N₂O | 163.05 | 3-carbon chain, two amines, one hydroxyl |
| (2S)-2,5-Diaminopentanamide dihydrochloride | C₅H₁₃N₃O·(HCl)₂ | 204.1 | 5-carbon chain, amide group, two amines |
| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | C₉H₂₁NO | 159.27 | Branched chain, diethylamino, hydroxyl |
| Sapropterin Dihydrochloride | C₉H₁₅N₅O₃·2HCl | 314.20 | Pteridine ring, tetrahydrobiopterin analog |
Key Observations :
- Carbon Chain Length: The target compound’s short 3-carbon chain contrasts with longer chains in analogs like (2S)-2,5-diaminopentanamide dihydrochloride (5 carbons) and Sapropterin (9 carbons) .
- Functional Groups : Unlike Sapropterin (a pteridine derivative) or Valtorcitabine (a nucleoside analog with a valine ester ), the target compound lacks complex heterocyclic or ester moieties, emphasizing its role as a simpler chiral intermediate.
Physical and Chemical Properties
Table 2: Physical Properties and Stability
Key Observations :
- The target compound’s powder form distinguishes it from liquid analogs like 3-(diethylamino)-2,2-dimethyl-propan-1-ol .
- Reactivity: While (2S)-2,5-diaminopentanamide dihydrochloride reacts with strong oxidizers (e.g., NOx, CO2 ), the target compound’s reactivity profile remains understudied.
Key Observations :
- The target compound lacks significant hazard classifications, unlike the flammable 3-(diethylamino)-2,2-dimethyl-propan-1-ol .
Biological Activity
(2S)-2,3-diaminopropan-1-ol dihydrochloride, also known as L-2,3-diaminopropanol dihydrochloride, is a chiral diamine compound that has garnered attention for its diverse biological activities and potential applications in pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₃H₁₃Cl₂N₃O. Its structure features two amino groups and a hydroxyl group, which contribute to its reactivity and ability to form hydrogen bonds with biological macromolecules.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. The compound can form hydrogen bonds and ionic interactions with active sites on target molecules, influencing their conformation and function. This mechanism underlies its potential therapeutic effects in various biological systems.
1. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can act as an inhibitor of ornithine decarboxylase, an enzyme critical for polyamine synthesis .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In one study, it was evaluated for its ability to inhibit biofilm formation in Candida albicans, a common fungal pathogen. The results indicated that it could effectively reduce filamentation in the presence of doxycycline, suggesting potential applications in treating fungal infections .
3. Antioxidant Activity
Antioxidant properties have also been attributed to this compound. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models, which may have implications for neuroprotection and anti-aging therapies.
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with various enzymes through molecular docking studies. The findings suggested that the compound binds effectively to the active sites of target enzymes, modulating their activity and providing insights into its potential as a therapeutic agent .
Case Study 2: Antimicrobial Screening
In a high-content screening assay aimed at identifying inhibitors of Candida albicans biofilm formation, this compound was one of the initial hits. It was found to inhibit filamentation at concentrations as low as 5 μM, highlighting its potential as a candidate for antifungal drug development .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Enzyme inhibition; antimicrobial; antioxidant | Interaction with enzymes/proteins |
| 2,3-Diaminopropanol | Similar structural properties; less potent in enzyme interactions | Basic amine interactions |
| 2,3-Diaminobutanol | Broader spectrum of biological activities; additional carbon chain | Enhanced binding due to larger structure |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2S)-2,3-diaminopropan-1-ol dihydrochloride, and how can purity be optimized during synthesis?
- Synthetic Routes : The compound is typically synthesized by reacting 2,3-diaminopropanol with hydrochloric acid under controlled conditions. The reaction forms a dihydrochloride salt precipitate, which is purified via filtration, washing, and drying .
- Purity Optimization : Use high-purity starting materials (e.g., enantiomerically pure 2,3-diaminopropanol) and monitor reaction parameters (temperature, pH, solvent selection). Industrial methods employ crystallization for large-scale purification .
Q. What analytical techniques are recommended to confirm the structural integrity and purity of the compound?
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify stereochemistry and functional groups. Mass spectrometry (MS) for molecular weight validation .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection, elemental analysis for chloride content, and X-ray crystallography for absolute configuration confirmation .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use chemical-resistant gloves (nitrile) and protective eyewear. Work in a fume hood to avoid inhalation of dust or vapors .
- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C. Desiccate to prevent hygroscopic degradation .
Advanced Research Questions
Q. What strategies can mitigate solubility limitations of the compound in aqueous buffers for biological assays?
- Salt Formulation : The dihydrochloride salt enhances aqueous solubility compared to the free base. For further optimization, consider co-solvents (e.g., DMSO ≤5%) or buffering at slightly acidic pH (4–6) to maintain protonation of amino groups .
- Derivatization : Introduce hydrophilic protecting groups (e.g., Boc for amines) temporarily to improve solubility during experiments .
Q. How can researchers resolve contradictory data in reaction yields during scale-up from lab to industrial synthesis?
- Process Variables : Ensure consistent stirring efficiency, temperature control (±1°C), and HCl addition rate. Industrial reactors often use continuous flow synthesis to minimize batch-to-batch variability .
- Analytical Monitoring : Implement in-line FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .
Q. What experimental approaches are suitable for studying the compound’s interaction with enzyme active sites?
- Biophysical Techniques : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and X-ray crystallography to resolve structural interactions. Surface plasmon resonance (SPR) can quantify binding kinetics .
- Mutagenesis Studies : Introduce point mutations in target enzymes (e.g., altering residues in the active site) to identify critical binding motifs .
Q. How can instability of the compound’s reactive amino groups be addressed during long-term storage or derivatization?
- Protection/Deprotection : Employ temporary protecting groups (e.g., Fmoc for primary amines) during synthetic steps. Deprotect under mild acidic conditions (e.g., TFA) to avoid side reactions .
- Stabilization : Store lyophilized samples under vacuum or in argon-filled vials. Avoid exposure to light or humidity, which can accelerate decomposition .
Q. What methodologies are effective for analyzing data discrepancies in oxidation/reduction studies involving this compound?
- Redox Profiling : Use cyclic voltammetry to determine oxidation potentials and identify intermediates. Pair with HPLC-MS to correlate electrochemical data with product formation .
- Controlled Atmosphere Experiments : Conduct reactions under inert gas (N₂/Ar) to rule out unintended oxidation by atmospheric oxygen .
Methodological Notes
- Stereochemical Considerations : The (2S) configuration is critical for biological activity. Confirm enantiopurity via chiral HPLC or polarimetry .
- Hazard Mitigation : Despite limited toxicity data, treat the compound as a potential irritant. Implement spill protocols (e.g., neutralization with sodium bicarbonate) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
